molecular formula C13H13NO4 B4633742 METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE

METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE

Cat. No.: B4633742
M. Wt: 247.25 g/mol
InChI Key: ZDXMYGKEEZVHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research .

Preparation Methods

The synthesis of METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:

Scientific Research Applications

METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways .

Comparison with Similar Compounds

METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE can be compared with other benzofuran derivatives, such as:

These compounds share the benzofuran core structure but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-9-5-3-4-6-10(9)18-12(8)13(16)14-7-11(15)17-2/h3-6H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXMYGKEEZVHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE
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METHYL 2-{[(3-METHYL-1-BENZOFURAN-2-YL)CARBONYL]AMINO}ACETATE

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